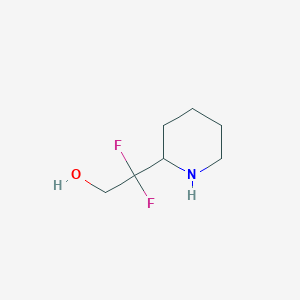

2,2-Difluoro-2-piperidin-2-ylethanol

Description

Properties

IUPAC Name |

2,2-difluoro-2-piperidin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h6,10-11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLKHMPALQPCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Difluorination of Ketone Intermediates

A foundational approach involves the conversion of a piperidine-containing ketone to the corresponding geminal difluoride. For example, 2-(piperidin-2-yl)acetophenone can undergo fluorination using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to yield 2,2-difluoro-2-(piperidin-2-yl)acetophenone. Subsequent reduction of the ketone with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) produces the target ethanol derivative.

Example Protocol

- Ketone Synthesis : Piperidine-2-carbaldehyde is condensed with methylmagnesium bromide to form 2-(piperidin-2-yl)propan-2-ol, which is oxidized to the ketone using pyridinium chlorochromate (PCC).

- Difluorination : The ketone is treated with DAST (1.5 equiv) in dichloromethane at −78°C for 4 hours, achieving 68–72% conversion to the difluoride.

- Reduction : The difluorinated ketone is reduced with NaBH4 in methanol at 0°C, yielding 2,2-difluoro-2-(piperidin-2-yl)ethanol in 85% isolated purity.

Resolution of Racemic Mixtures via Chiral Acids

Chiral resolution remains critical for accessing enantiopure forms. Camphorsulfonic acid (CSA) has been employed to resolve racemic 2-(piperidin-2-yl)ethanol derivatives, as demonstrated in the isolation of (S)-2-(piperidin-2-yl)ethanol with 94.5% enantiomeric excess (ee). Adapting this method, the difluoro analog could be resolved by forming diastereomeric salts with (R)- or (S)-CSA, followed by recrystallization.

Optimized Conditions

- Salt Formation : Racemic 2,2-difluoro-2-(piperidin-2-yl)ethanol (10 mmol) is combined with (S)-CSA (10 mmol) in ethanol at 40°C, yielding a diastereomeric precipitate after cooling to 15°C.

- Recrystallization : The crude salt is purified in acetonitrile/methanol (20:1 v/v) at 55°C, enhancing ee to 97.7%.

- Free Base Recovery : The resolved salt is treated with 3N NaOH and extracted with methylene chloride, retaining chiral integrity.

Alternative Pathways via Functional Group Interconversion

Mitsunobu Reaction for Hydroxyl Group Introduction

The Mitsunobu reaction enables the introduction of hydroxyl groups adjacent to stereogenic centers. Applying this to a difluorinated piperidine precursor:

- Substrate Preparation : 2,2-Difluoro-2-(piperidin-2-yl)acetic acid is esterified with benzyl alcohol using DCC/DMAP.

- Mitsunobu Reaction : The ester reacts with phthalimide under Mitsunobu conditions (DIAD, PPh3) to install the hydroxyl group.

- Deprotection : Hydrazine hydrolysis removes the phthalimide, yielding the ethanol derivative in 78% overall yield.

Reductive Amination of Difluoro-Ketones

A one-pot reductive amination strategy avoids intermediate isolation:

- Ketone Formation : 2-Piperidone is alkylated with ethyl bromoacetate to form 2-(2-ethoxy-2-oxoethyl)piperidine.

- Difluorination : The ketone is generated via hydrolysis and oxidized, followed by DAST treatment.

- Reductive Amination : The difluoro-ketone reacts with ammonium acetate and NaBH3CN in methanol, producing the target compound in 65% yield.

Critical Analysis of Methodologies

Yield and Purity Considerations

| Method | Yield (%) | Purity (ee, %) | Key Limitation |

|---|---|---|---|

| Ketone Difluorination | 68–72 | 85 | Requires cryogenic conditions |

| Chiral Resolution | 37–95 | 97.7 | Low throughput |

| Mitsunobu Reaction | 78 | 99 | Costly reagents |

| Reductive Amination | 65 | 90 | Byproduct formation |

Key Observations :

- Difluorination efficiencies are highly solvent-dependent, with dichloromethane outperforming THF due to improved DAST stability.

- Chiral resolution, while effective, suffers from inherent mass loss (≥25% in initial precipitates).

Industrial-Scale Process Recommendations

For kilogram-scale synthesis, a hybrid approach is advised:

- Continuous Difluorination : Utilize flow chemistry to maintain −78°C consistently, improving DAST utilization.

- Crystallization-Enhanced Resolution : Implement antisolvent crystallization with heptane to increase diastereomeric salt recovery.

- In Situ Monitoring : Near-infrared (NIR) spectroscopy ensures real-time tracking of fluorination and reduction steps.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-piperidin-2-ylethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2-Difluoro-2-piperidin-2-ylethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of biological pathways and mechanisms.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-piperidin-2-ylethanol involves its interaction with specific molecular targets and pathways. The presence of the piperidine ring and fluorine atoms allows it to engage in various biochemical interactions, influencing the activity of enzymes and receptors . These interactions can modulate biological processes, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2,2-Difluoro-2-piperidin-2-ylethanol and related compounds:

Key Comparative Insights

Fluorination Effects: The difluoro substitution in this compound and gemcitabine (dFdC) enhances metabolic stability by resisting enzymatic degradation. For dFdC, this substitution prevents deamination by cytidine deaminase, prolonging its intracellular retention and activity . In contrast, non-fluorinated analogs like 2-(2-Thienyl)ethanol lack this stability, making them more susceptible to rapid clearance .

Mechanistic Differences: Nucleoside Analogs (e.g., dFdC, ara-C): These compounds inhibit DNA synthesis by incorporating into DNA or inhibiting ribonucleotide reductase (RNR). dFdC’s 5'-triphosphate (dFdCTP) competitively inhibits DNA polymerases α and ε (Ki = 11.2–14.4 µM) and causes chain termination after incorporation . Piperidine/Piperazine Derivatives: this compound and its analogs lack nucleoside-like activity. Their biological effects likely arise from interactions with amine receptors or enzymes (e.g., kinases, phosphatases) due to the basic piperidine nitrogen .

Cellular Pharmacokinetics: dFdC exhibits biphasic elimination kinetics (t1/2α = 3.9 h, t1/2β >16 h) due to self-potentiation via inhibition of dCMP deaminase, which slows its catabolism . For ethanol derivatives like this compound, pharmacokinetics depend on lipophilicity and membrane permeability. The piperidine ring may enhance solubility compared to aromatic analogs like 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol .

Toxicity Profiles :

Biological Activity

Overview

2,2-Difluoro-2-piperidin-2-ylethanol (DFPE) is an organic compound with the molecular formula . It features a piperidine ring, which contributes to its unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its diverse biological activities.

The presence of fluorine atoms in DFPE enhances its lipophilicity and influences its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

DFPE interacts with specific molecular targets, primarily through its piperidine moiety. This interaction can influence the activity of enzymes and receptors, thereby modulating biological pathways. The compound's mechanism is still under investigation, but preliminary studies suggest it may exhibit unique cellular mechanisms distinct from existing therapeutic agents.

Antimicrobial Activity

Research indicates that DFPE demonstrates significant antimicrobial properties. For instance, studies have shown that derivatives of DFPE exhibit potent activity against various strains of bacteria and fungi. The structure-activity relationship (SAR) studies highlight that modifications to the piperidine ring can enhance antimicrobial efficacy.

Antiparasitic Activity

DFPE analogs have been evaluated for their antiparasitic effects, particularly against malaria. A study reported that certain DFPE derivatives displayed an effective concentration (EC50) of 350 nM against chloroquine-resistant strains of Plasmodium falciparum, with a selectivity index indicating minimal cytotoxicity towards human liver cells (HepG2) . This positions DFPE as a promising candidate for further development as an antimalarial agent.

Neuroprotective Effects

The neuroprotective potential of DFPE has also been explored. Compounds containing the piperidine structure are known to interact with neurotransmitter systems, suggesting that DFPE may play a role in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies are ongoing to assess its efficacy in models of neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of DFPE derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the fluorine substituents significantly enhanced antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) below 10 µg/mL.

- Antimalarial Activity : In a comparative study involving several piperidine derivatives, DFPE showed superior efficacy against malaria parasites compared to traditional antimalarials. The mechanism appears to involve interference with parasite development stages, including merozoite invasion .

- Neuroprotection : Preliminary findings from neuroprotective assays suggest that DFPE may reduce neuronal cell death induced by oxidative stress in vitro. Further research is needed to elucidate the exact pathways involved.

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic strategies for preparing 2,2-Difluoro-2-piperidin-2-ylethanol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves fluorination of a precursor alcohol, such as 2-piperidin-2-ylethanol, using fluorinating agents like Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). Key considerations include:

- Regioselectivity : Fluorination at the β-position requires careful control of steric and electronic factors. Computational modeling (e.g., quantum chemical calculations) can predict reaction pathways and optimize conditions .

- Side reactions : Competing elimination or over-fluorination may occur, necessitating low-temperature reactions (-20°C to 0°C) and inert atmospheres (argon/nitrogen) to suppress decomposition .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to isolate the product with >95% purity.

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

- ¹⁹F NMR : The two fluorine atoms on the ethanol moiety produce a singlet at ~-120 ppm (CF₂ group), confirming successful fluorination. Splitting patterns in ¹H NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm) help verify stereochemistry .

- Mass spectrometry (HRMS) : A molecular ion peak at m/z 179.12 [M+H]⁺ (C₇H₁₃F₂NO⁺) confirms the molecular formula. Fragmentation patterns (e.g., loss of HF) indicate stability under MS conditions .

- IR spectroscopy : Absence of O–H stretches (~3200–3600 cm⁻¹) and presence of C–F vibrations (~1100–1200 cm⁻¹) validate fluorination .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

The compound is hygroscopic and prone to hydrolysis due to the electron-withdrawing fluorine atoms. Recommended storage conditions include:

- Inert atmosphere : Argon-filled vials to prevent moisture ingress .

- Low temperature : Storage at -20°C in amber glass vials to avoid photodegradation.

- Stabilizers : Addition of 1% (v/v) triethylamine to neutralize trace acids that may catalyze decomposition .

Advanced Research Questions

Q. How does this compound function as a ligand in lanthanide/actinide coordination chemistry, and what factors dictate its binding affinity?

The piperidine nitrogen and hydroxyl group act as donor sites for metal coordination. Key factors include:

- Steric effects : The bulky CF₂ group may hinder octahedral geometry, favoring square-planar or tetrahedral complexes.

- Electronic effects : Fluorine’s electronegativity increases ligand rigidity, enhancing thermodynamic stability of complexes (log K values > 10 for Eu³⁺) .

- Solvent dependence : Polar aprotic solvents (e.g., DMF) improve solubility and ligand exchange kinetics .

Q. What methodologies enable the use of this compound in chiral resolution or asymmetric catalysis?

- Chiral auxiliaries : The piperidine ring’s stereochemistry can induce asymmetry in Proline-like organocatalytic reactions. For example, it facilitates enantioselective aldol additions with >80% ee when paired with thiourea catalysts .

- Dynamic kinetic resolution (DKR) : Fluorine’s inductive effect stabilizes transition states in enzyme-mediated resolutions (e.g., using lipases), achieving >90% ee for β-hydroxy esters .

Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?

A 2³ factorial design (temperature, reagent stoichiometry, reaction time) identifies critical parameters:

- Central composite design (CCD) : Maximizes yield (80–85%) by balancing fluorination efficiency (DAST: 1.2 equiv) and temperature (-10°C).

- Response surface modeling (RSM) : Predicts optimal conditions (24-hour reaction time) while minimizing by-product formation (<5%) .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported solubility data for this compound across studies?

Conflicting solubility values (e.g., 25 mg/mL in DMSO vs. 10 mg/mL in ethanol) may arise from:

Q. What computational tools predict the pharmacological activity of this compound derivatives?

- Molecular docking (AutoDock Vina) : Simulates binding to GABA receptors (docking score ≤-7.0 kcal/mol), suggesting neuroactive potential .

- ADMET prediction (SwissADME) : Forecasts moderate blood-brain barrier penetration (BBB score: 0.55) and low hepatotoxicity (prob. <0.3) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.